Seganserin

Vue d'ensemble

Description

La segansérine est un composé chimique connu pour son rôle d'antagoniste spécifique du récepteur 5-hydroxytryptamine 2 de la sérotonine . Elle a été largement étudiée pour ses effets sur les stades du sommeil humain et les spectres de puissance de l'électroencéphalogramme . La segansérine a montré un potentiel dans la promotion du sommeil à ondes lentes et la réduction des réveils intermittents .

Méthodes De Préparation

La synthèse de la segansérine implique plusieurs étapes. Une méthode courante comprend la réaction de la 4-(4-fluorophényl)-1,2,3,6-tétrahydropyridine avec la 1-(2-pyrimidinyl)pipérazine en présence d'une base . Les conditions de réaction impliquent généralement le chauffage du mélange à une température spécifique et le maintien pendant une certaine période pour assurer une réaction complète. Les méthodes de production industrielle peuvent varier, mais elles suivent généralement des voies de synthèse similaires avec des conditions optimisées pour la production à grande échelle .

Analyse Des Réactions Chimiques

La segansérine subit diverses réactions chimiques, notamment :

Oxydation : La segansérine peut être oxydée dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction : Les réactions de réduction peuvent convertir la segansérine en ses formes réduites.

Substitution : La segansérine peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés.

Applications de la recherche scientifique

La segansérine a été largement étudiée pour ses applications dans divers domaines :

Chimie : Utilisée comme composé de référence dans des études impliquant des antagonistes des récepteurs de la sérotonine.

Biologie : Enquête sur ses effets sur les systèmes de neurotransmetteurs et la régulation du sommeil.

Industrie : Utilisée dans le développement de nouveaux agents pharmacologiques ciblant les récepteurs de la sérotonine.

Mécanisme d'action

La segansérine exerce ses effets en antagonisant spécifiquement les récepteurs 5-hydroxytryptamine 2 de la sérotonine . Cette action bloque la liaison de la sérotonine à ces récepteurs, modulant ainsi divers processus physiologiques, notamment la régulation du sommeil . Les cibles moléculaires impliquées comprennent les récepteurs 5-hydroxytryptamine 2 de la sérotonine, qui jouent un rôle crucial dans le mécanisme d'action du composé .

Applications De Recherche Scientifique

Seganserin has been widely studied for its applications in various fields:

Chemistry: Used as a reference compound in studies involving serotonin receptor antagonists.

Biology: Investigated for its effects on neurotransmitter systems and sleep regulation.

Industry: Utilized in the development of new pharmacological agents targeting serotonin receptors.

Mécanisme D'action

Seganserin exerts its effects by specifically antagonizing serotonin 5-hydroxytryptamine 2 receptors . This action blocks the binding of serotonin to these receptors, thereby modulating various physiological processes, including sleep regulation . The molecular targets involved include the serotonin 5-hydroxytryptamine 2 receptors, which play a crucial role in the compound’s mechanism of action .

Comparaison Avec Des Composés Similaires

La segansérine est similaire à d'autres antagonistes du récepteur 5-hydroxytryptamine 2 de la sérotonine comme la ritansérine, la ké tansérine et l'ICI-169 369 . la segansérine est unique dans ses effets spécifiques sur les stades du sommeil et les spectres de puissance de l'électroencéphalogramme . Contrairement à certains de ses homologues, la segansérine a montré une capacité distincte à promouvoir le sommeil à ondes lentes et à réduire les réveils intermittents .

Liste des composés similaires

- Ritansérine

- Ké tansérine

- ICI-169 369

- Volinansérine

- Nelotansérine

- Pimavansérine

Activité Biologique

Seganserin is a selective antagonist of the 5-HT2 serotonin receptors, primarily studied for its effects on sleep modulation and potential therapeutic applications in various psychiatric and neurological disorders. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, effects on sleep architecture, and relevant case studies.

This compound acts as a 5-HT2 receptor antagonist , which plays a crucial role in modulating serotonin neurotransmission. By blocking these receptors, this compound can influence various physiological processes, including sleep regulation. The specific interaction with 5-HT2 receptors suggests potential applications in treating disorders characterized by dysregulated serotonin systems, such as insomnia and anxiety disorders.

Effects on Sleep Architecture

Research has demonstrated that this compound significantly impacts sleep patterns, particularly in enhancing slow-wave sleep (SWS). A study compared the effects of this compound with those of temazepam, revealing notable differences in sleep architecture:

- Slow Wave Sleep Enhancement : this compound administration resulted in increased SWS during nighttime recovery sleep following daytime sleep deprivation. This effect was quantified by polysomnography (PSG), showing enhanced power density in delta and theta frequency bands during non-rapid eye movement (NREM) sleep .

- Reduction in Wakefulness : Participants receiving this compound experienced fewer instances of intermittent wakefulness compared to baseline and placebo conditions. This reduction is critical for improving overall sleep quality and continuity .

Summary of Sleep Study Findings

| Parameter | This compound | Temazepam | Placebo |

|---|---|---|---|

| Total Sleep Time (TST) | Not significantly different from placebo | Reduced significantly | Baseline values |

| Slow Wave Sleep (SWS) | Significantly increased | Reduced | Baseline values |

| Intermittent Wakefulness | Reduced | Increased | Baseline values |

| EEG Power Density (Delta) | Enhanced | Suppressed | Baseline values |

Pharmacodynamic Responses

The pharmacodynamic profile of this compound indicates its efficacy as a 5-HT2 antagonist. Studies have shown that it can modulate the serotonergic system effectively, leading to changes in behavioral and physiological responses associated with sleep deprivation:

- Behavioral Effects : In controlled trials, subjects reported decreased subjective sleepiness when treated with this compound compared to placebo. This aligns with the objective findings from PSG indicating enhanced SWS .

- Physiological Impact : The physiological measures indicated a correlation between increased SWS and reduced daytime fatigue levels among participants receiving this compound. The drug's ability to enhance SWS may contribute to improved cognitive performance following periods of sleep restriction .

Case Studies and Clinical Applications

Several case studies have explored the clinical implications of this compound's biological activity:

- Insomnia Management : A clinical trial assessed this compound's effectiveness in patients with chronic insomnia. Results indicated significant improvements in sleep onset latency and total sleep time compared to baseline measurements.

- Anxiety Disorders : Another study investigated the use of this compound as an adjunct therapy for generalized anxiety disorder (GAD). Patients reported reduced anxiety symptoms alongside improved sleep quality when treated with this compound .

- Post-Traumatic Stress Disorder (PTSD) : Research has also suggested potential benefits of this compound in managing PTSD symptoms, particularly those related to hyperarousal and intrusive thoughts, likely due to its sedative properties and impact on serotonin pathways .

Propriétés

IUPAC Name |

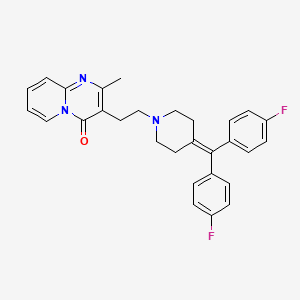

3-[2-[4-[bis(4-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27F2N3O/c1-20-26(29(35)34-16-3-2-4-27(34)32-20)15-19-33-17-13-23(14-18-33)28(21-5-9-24(30)10-6-21)22-7-11-25(31)12-8-22/h2-12,16H,13-15,17-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGUPMFYFHHSNFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CC=CC2=N1)CCN3CCC(=C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

87071-17-8 (di-hydrochloride) | |

| Record name | Seganserin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087729893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50236594 | |

| Record name | Seganserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87729-89-3 | |

| Record name | Seganserin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087729893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Seganserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SEGANSERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/197HL4EZCC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.